

Spectroscopic Characterization of β -D-Lyxofuranose: A Technical Guide

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Compound of Interest

Compound Name: *beta-D-Lyxofuranose*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for β -D-Lyxofuranose, a pentofuranose sugar of significant interest in various fields of chemical and biological research. Due to the limited availability of directly published experimental spectra for β -D-Lyxofuranose, this document presents representative data from closely related furanose sugars to provide valuable insights into its expected spectroscopic characteristics. The methodologies and data interpretation principles outlined herein are fundamental for the structural elucidation of carbohydrates.

Introduction to β -D-Lyxofuranose

β -D-Lyxofuranose is a monosaccharide with the chemical formula $C_5H_{10}O_5$ and a molecular weight of 150.13 g/mol. As a furanose, it possesses a five-membered ring structure. The stereochemistry of the hydroxyl groups on the ring defines it as a D-lyxose derivative. Spectroscopic analysis is crucial for confirming its identity and purity, and for studying its interactions in biological systems.

Spectroscopic Data

The following sections summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for β -D-Lyxofuranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules, including the stereochemistry and connectivity of atoms in carbohydrates.

Note on Data: Specific experimental NMR data for β -D-lyxofuranose is not readily available in the public domain. Therefore, representative ^1H and ^{13}C NMR data for β -D-ribofuranose, a closely related epimer, is presented below to illustrate the expected chemical shifts and coupling constants. The chemical shifts for β -D-lyxofuranose are expected to be in a similar range, with minor variations due to the different stereochemistry at C2 and C3.

Table 1: Representative ^1H NMR Data (as exemplified by a β -D-ribofuranoside derivative)

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	~4.97	s	-
H-2	~4.58	d	5.86
H-3	~4.83	d	5.86
H-4	~4.42	t	2.93
H-5a	~3.71	dt	J = 2.56, 12.45
H-5b	~3.61	ddd	J = 3.30, 10.25, 12.45

Data based on a methyl 2,3-O-isopropylidene- β -D-ribofuranoside.[\[1\]](#)

Table 2: Representative ^{13}C NMR Data (as exemplified by a β -D-ribofuranoside derivative)

Carbon	Chemical Shift (ppm)
C-1	~110.22
C-2	~86.04
C-3	~81.70
C-4	~88.59
C-5	~64.22

Data based on a methyl 2,3-O-isopropylidene- β -D-ribofuranoside.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For a sugar like β -D-lyxofuranose, the IR spectrum is dominated by absorptions from the hydroxyl (O-H) and carbon-hydrogen (C-H) stretching vibrations, as well as the carbon-oxygen (C-O) and carbon-carbon (C-C) stretching vibrations in the fingerprint region.

Table 3: Typical IR Absorption Bands for a Pentofuranose Sugar

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretching (from hydroxyl groups)
3000 - 2800	Medium	C-H stretching (from CH and CH ₂ groups)
~1460	Variable	C-H bending
~1350	Variable	O-H bending
1150 - 1000	Strong	C-O stretching (from alcohols and ether)
Below 1000	Variable	Fingerprint region, C-C stretching, various bending modes

This is a generalized representation for carbohydrates.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For β -D-lyxofuranose, the expected monoisotopic mass is 150.05282342 Da.[2] Fragmentation patterns can also provide structural information.

Table 4: Mass Spectrometry Data for β -D-Lyxofuranose

Parameter	Value
Molecular Formula	C ₅ H ₁₀ O ₅
Molecular Weight	150.13 g/mol
Monoisotopic Mass	150.05282342 Da
Common Adducts (ESI)	[M+H] ⁺ , [M+Na] ⁺ , [M+K] ⁺ , [M-H] ⁻
Typical Fragmentation	Loss of water molecules (H ₂ O), retro-Aldol fragmentations

Experimental Protocols

Detailed and appropriate experimental protocols are critical for obtaining high-quality spectroscopic data. The following are generalized procedures for the analysis of carbohydrates like β-D-lyxofuranose.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of the carbohydrate sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for its ability to exchange with the hydroxyl protons, simplifying the spectrum.
- **Instrument Setup:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- **Data Acquisition:**
 - ¹H NMR: Acquire a standard one-dimensional proton spectrum.
 - ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
 - 2D NMR: For complete structural assignment, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly

attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range C-H correlations.

- Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

- Sample Preparation:
 - Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
 - Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
 - Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

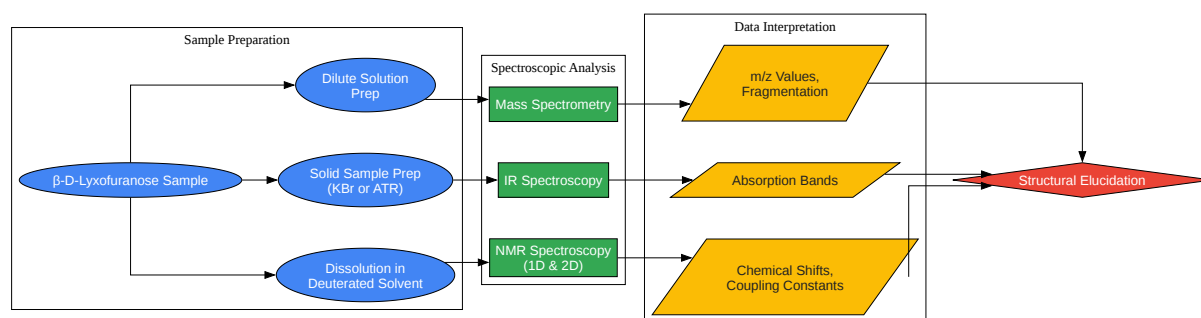
Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample (typically in the $\mu\text{g/mL}$ to ng/mL range) in a suitable solvent system, often a mixture of water and an organic solvent like acetonitrile or methanol.
- Ionization:
 - Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar molecules like carbohydrates and is often coupled with liquid chromatography (LC-MS).

- Matrix-Assisted Laser Desorption/Ionization (MALDI): This is another soft ionization technique where the sample is co-crystallized with a matrix and ionized by a laser.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Orbitrap).
- Data Analysis: Determine the m/z of the molecular ion and any adducts to confirm the molecular weight. Analyze the fragmentation pattern to gain structural insights.

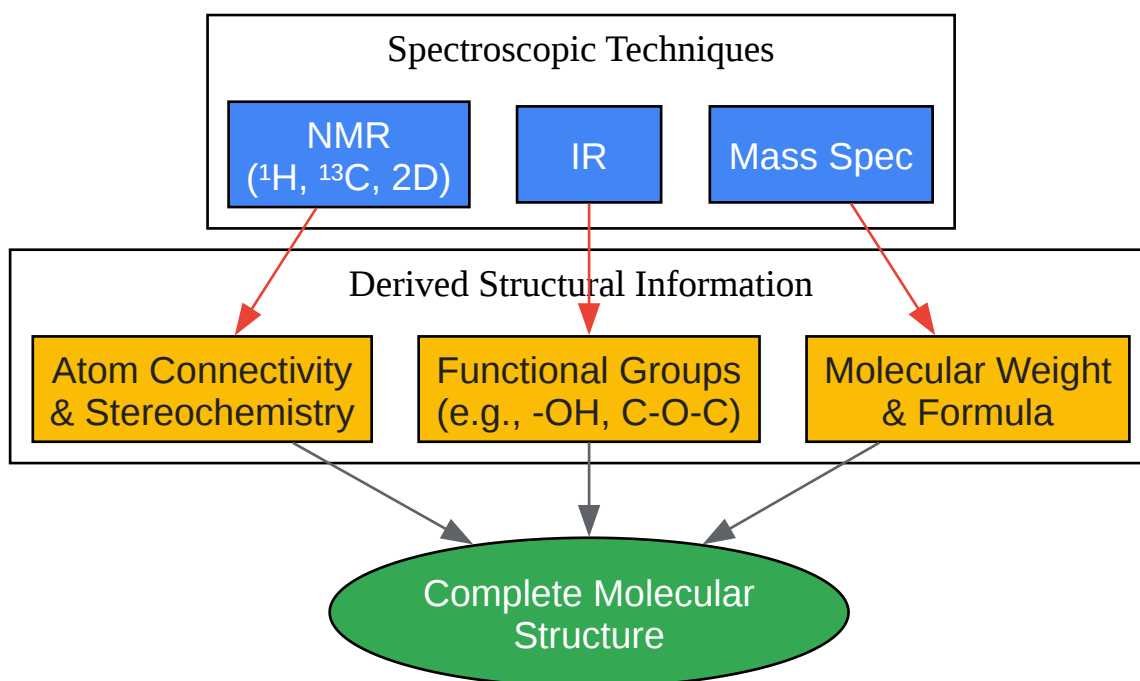
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships between the different techniques.



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Caption: Workflow of Spectroscopic Analysis for β -D-Lyxofuranose.



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Caption: Logical Relationship of Spectroscopic Techniques in Structural Elucidation.

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References

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